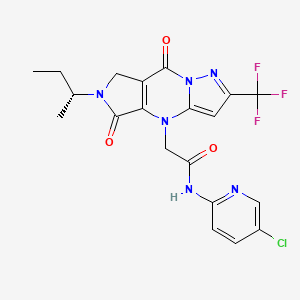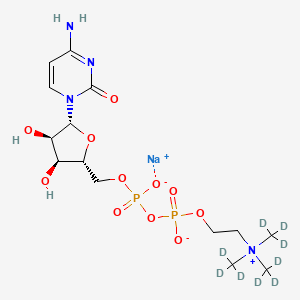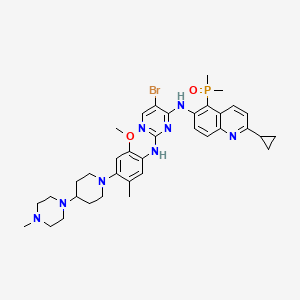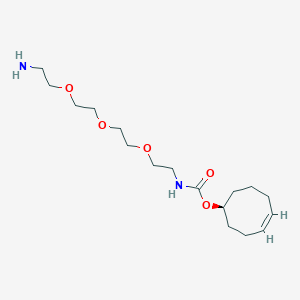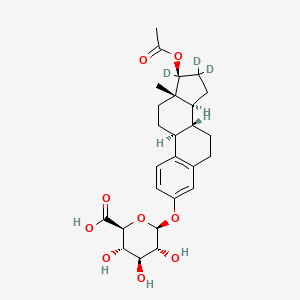
17Beta-Estradiol-d3 17-Acetate 3-Beta-D-Glucuronide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
17Beta-Estradiol-d3 17-Acetate 3-Beta-D-Glucuronide is a synthetic derivative of estradiol, a major estrogen hormone in the human body. This compound is isotopically labeled with deuterium, making it useful in various scientific research applications, particularly in the fields of biochemistry and pharmacology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 17Beta-Estradiol-d3 17-Acetate 3-Beta-D-Glucuronide involves multiple steps, starting from estradiol. The process includes the acetylation of the 17-hydroxy group and the glucuronidation of the 3-hydroxy group. Deuterium labeling is introduced during the synthesis to replace hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis under controlled conditions. The process requires precise temperature control, solvent selection, and purification steps to ensure the high purity and isotopic labeling of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 17Beta-Estradiol-d3 17-Acetate 3-Beta-D-Glucuronide undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups, leading to the formation of ketones.
Reduction: The carbonyl groups can be reduced back to hydroxyl groups.
Substitution: The acetate and glucuronide groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various acids and bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield estrone derivatives, while reduction can regenerate estradiol .
Applications De Recherche Scientifique
17Beta-Estradiol-d3 17-Acetate 3-Beta-D-Glucuronide is widely used in scientific research due to its isotopic labeling and estrogenic properties. Some key applications include:
Biochemistry: Used as a tracer in metabolic studies to understand estrogen metabolism and its pathways.
Pharmacology: Helps in studying the pharmacokinetics and pharmacodynamics of estrogenic compounds.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and cancer research.
Industry: Utilized in the development of new drugs and diagnostic tools.
Mécanisme D'action
The compound exerts its effects by binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to the transcription of estrogen-responsive genes. The molecular targets include various proteins involved in cell proliferation, differentiation, and gene expression .
Comparaison Avec Des Composés Similaires
Estradiol 3-Glucuronide: A naturally occurring estrogen conjugate with similar glucuronidation at the 3-position.
Estradiol 17-Glucuronide: Another estrogen conjugate with glucuronidation at the 17-position.
Estrone Sulfate: An estrogen sulfate conjugate with different solubility and metabolic properties.
Uniqueness: 17Beta-Estradiol-d3 17-Acetate 3-Beta-D-Glucuronide is unique due to its isotopic labeling with deuterium, which provides distinct advantages in tracing and studying metabolic pathways. Its dual conjugation (acetate and glucuronide) also offers unique solubility and stability properties compared to other estrogen conjugates .
Propriétés
Formule moléculaire |
C26H34O9 |
|---|---|
Poids moléculaire |
493.6 g/mol |
Nom IUPAC |
(2S,3S,4S,5R,6S)-6-[[(8R,9S,13S,14S,17S)-17-acetyloxy-16,16,17-trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H34O9/c1-12(27)33-19-8-7-18-17-5-3-13-11-14(4-6-15(13)16(17)9-10-26(18,19)2)34-25-22(30)20(28)21(29)23(35-25)24(31)32/h4,6,11,16-23,25,28-30H,3,5,7-10H2,1-2H3,(H,31,32)/t16-,17-,18+,19+,20+,21+,22-,23+,25-,26+/m1/s1/i8D2,19D |
Clé InChI |
UJWWCALEXRYEBV-ORKWSIIBSA-N |
SMILES isomérique |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)OC(=O)C |
SMILES canonique |
CC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3'-[(2s,4r)-6-Carbamimidoyl-4-Methyl-4-Phenyl-1,2,3,4-Tetrahydroquinolin-2-Yl]-4-Carbamoyl-5'-[(3-Methylbutanoyl)amino]biphenyl-2-Carboxylic Acid](/img/structure/B15144376.png)


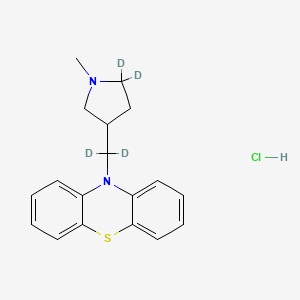
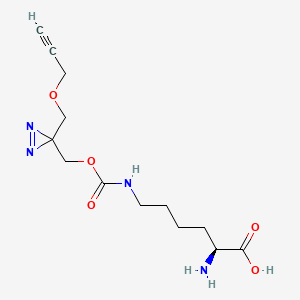
![cyclo[Gly-ObAla(2R-Me,3R-hexyl)-N(Me)Leu-aIle-Ser-aThr]](/img/structure/B15144428.png)
